REACTION_CXSMILES
|
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[CH2:7]([CH:9]1[O:11][CH2:10]1)Cl>[Sn](F)F.C1(C)C(C)=CC=CC=1>[CH2:7]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][O:6][CH2:7][CH:9]1[O:11][CH2:10]1)[CH:9]1[O:11][CH2:10]1
|
Name
|
|
Quantity
|
180.24 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
tin difluoride
|
Quantity
|
6.27 g
|
Type
|
catalyst
|
Smiles
|
[Sn](F)F
|
Name
|
|
Quantity
|
388.6 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reactor equipped with stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to 50° C. and to the turbid solution
|
Type
|
ADDITION
|
Details
|
followed by the addition of 30 g of Prolit Rapid® (filter aid)
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is freed from solvent on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
can be separated by filtration
|
Type
|
TEMPERATURE
|
Details
|
The liquid chlorohydrin ether (589 g) is heated to 55° C.
|
Type
|
ADDITION
|
Details
|
336 g (4.2 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise at this temperature, with efficient stirring, over 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring for 2.5 hours at 50°-60° C.
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
WASH
|
Details
|
the filtrate washed with xylene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase of the two-phase clear filtrate is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCCCOCC1CO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 343 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |